molecular formula C17H15N3O3S B6154501 2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 328261-08-1

2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B6154501
CAS No.: 328261-08-1
M. Wt: 341.4
InChI Key:
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Description

2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzamide moiety linked to a thiadiazole ring, which is further substituted with methoxy groups, enhancing its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzamide: The thiadiazole intermediate is then coupled with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The nitro group, if present in any precursor, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been investigated for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and thiadiazole groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Methoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 2-Methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Comparison:

  • Chemical Structure: The presence of different substituents on the phenyl ring (e.g., chloro, methyl) can significantly alter the compound’s chemical and biological properties.
  • Biological Activity: The methoxy-substituted compound may exhibit different potency and selectivity compared to its chloro or methyl analogs.
  • Stability: The methoxy group can enhance the compound’s stability compared to other substituents.

This detailed article provides a comprehensive overview of 2-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

328261-08-1

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4

Purity

95

Origin of Product

United States

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